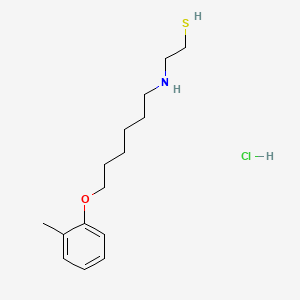
Perchloric acid--quinoline (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid–quinoline (1/2) is a compound formed by the combination of perchloric acid and quinoline in a 1:2 molar ratio. Perchloric acid is a strong mineral acid with the formula HClO₄, known for its powerful oxidizing properties. Quinoline, on the other hand, is a heterocyclic aromatic organic compound with the formula C₉H₇N, widely used in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–quinoline (1/2) involves the reaction of perchloric acid with quinoline. This reaction typically occurs in a non-aqueous medium to prevent the decomposition of perchloric acid. The reaction can be represented as: [ \text{HClO}_4 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{(C}_9\text{H}_7\text{N)}_2\text{HClO}_4 ]
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to obtain pure perchloric acid . Quinoline is typically produced through the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent .
Análisis De Reacciones Químicas
Types of Reactions
Perchloric acid–quinoline (1/2) undergoes various chemical reactions, including:
Oxidation: Perchloric acid acts as a strong oxidizing agent.
Substitution: Quinoline can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Perchloric acid in glacial acetic acid is used as the oxidizing agent.
Substitution: Reactions involving quinoline often use reagents like sulfuric acid, acetic anhydride, and various catalysts.
Major Products
Oxidation: Oxidized quinoline derivatives.
Substitution: Substituted quinoline compounds, depending on the reagents used.
Aplicaciones Científicas De Investigación
Perchloric acid–quinoline (1/2) has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Quinoline derivatives are studied for their antimicrobial and antimalarial properties.
Medicine: Quinoline-based drugs are used in the treatment of malaria and other diseases.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of perchloric acid–quinoline (1/2) involves the strong oxidizing properties of perchloric acid and the biological activity of quinoline. Quinoline derivatives can interact with various molecular targets, including enzymes and DNA, leading to their antimicrobial and antimalarial effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: Similar structure but differs in the position of the nitrogen atom.
Hydrochloric acid–quinoline: Similar compound but with hydrochloric acid instead of perchloric acid.
Uniqueness
Perchloric acid–quinoline (1/2) is unique due to the combination of a strong oxidizing agent with a biologically active heterocyclic compound, making it useful in both chemical synthesis and biological applications .
Propiedades
Número CAS |
41439-53-6 |
|---|---|
Fórmula molecular |
C18H15ClN2O4 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
perchloric acid;quinoline |
InChI |
InChI=1S/2C9H7N.ClHO4/c2*1-2-6-9-8(4-1)5-3-7-10-9;2-1(3,4)5/h2*1-7H;(H,2,3,4,5) |
Clave InChI |
ZHIJRAJRTIZEFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
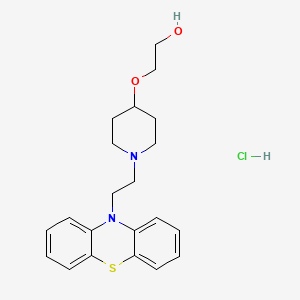
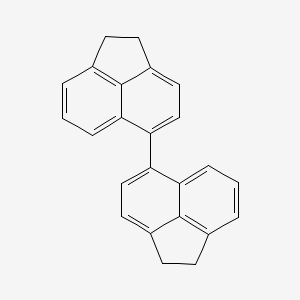


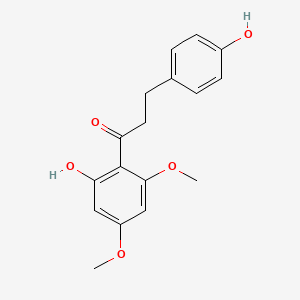
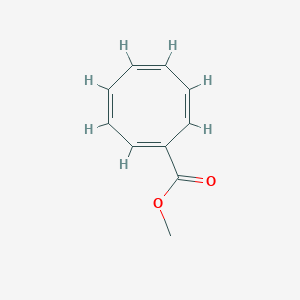
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)

